molecular formula C10H10BrNO B6199730 3-methylisoquinolin-7-ol hydrobromide CAS No. 2694745-15-6

3-methylisoquinolin-7-ol hydrobromide

Cat. No.: B6199730
CAS No.: 2694745-15-6
M. Wt: 240.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isoquinoline (B145761) Derivatives in Organic Synthesis and Medicinal Chemistry

Isoquinoline and its derivatives are of paramount importance in the fields of organic synthesis and medicinal chemistry. chemicalbook.com They serve as versatile building blocks for the construction of more complex molecules and are integral components of a vast number of biologically active compounds. chemimpex.com The isoquinoline nucleus is found in numerous natural products, particularly alkaloids, which exhibit a wide spectrum of pharmacological activities. rsc.orgbldpharm.com

In medicinal chemistry, the isoquinoline scaffold is considered a "privileged structure" because its derivatives are known to interact with a variety of biological targets, leading to therapeutic effects such as analgesic, antimicrobial, anticancer, and antihypertensive activities. nih.govmdpi.com This has spurred intensive research into the synthesis of novel isoquinoline derivatives with the aim of discovering new and more effective drugs. chemicalbook.com Beyond pharmaceuticals, isoquinoline derivatives are also utilized in the manufacturing of dyes, pigments, and materials for specific applications. sigmaaldrich.com

Historical Context of Isoquinoline Alkaloid Research

The history of isoquinoline research is deeply intertwined with the study of natural products. The journey began in the 19th century with the isolation of the first isoquinoline alkaloid, morphine, from the opium poppy in 1806. rsc.orgchemicalbook.comchemicalbook.com This discovery marked a significant milestone in chemistry and pharmacology, paving the way for the isolation and characterization of thousands of other isoquinoline alkaloids. bldpharm.combldpharm.com

Isoquinoline itself was first isolated from coal tar in 1885. nih.gov The structural elucidation of these compounds presented a considerable challenge to early chemists, and it was not until the mid-20th century that the complex stereochemistry of molecules like morphine was fully confirmed through synthesis. chemicalbook.com Historically, isoquinoline alkaloids have been used in traditional medicine for centuries, and many continue to be important clinical drugs today. mdpi.com

Structural Elucidation and Fundamental Reactivity Principles of Isoquinoline Systems

The structure of isoquinoline (C₉H₇N) was established through classical chemical methods, such as oxidation, which breaks the molecule into identifiable fragments. bldpharm.com Oxidation of isoquinoline yields both phthalic acid (from the benzene (B151609) part) and cinchomeronic acid (pyridine-3,4-dicarboxylic acid), confirming the fusion of a benzene and a pyridine (B92270) ring at the 3,4-position of the pyridine ring. bldpharm.com Modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are now used to routinely elucidate the structures of complex isoquinoline derivatives. chembuyersguide.comchemblink.com

The reactivity of the isoquinoline ring is dictated by the presence of the nitrogen atom, which makes the heterocyclic ring electron-deficient compared to the benzene ring. This influences the sites of electrophilic and nucleophilic attack. Electrophilic aromatic substitution, such as nitration and sulfonation, predominantly occurs on the benzene ring, typically at the C5 and C8 positions. nih.gov Conversely, nucleophilic substitution reactions are favored on the pyridine ring, primarily at the C1 position. guidechem.com The nitrogen atom itself is basic and can be protonated by acids to form salts. nih.gov

Focus on 3-methylisoquinolin-7-ol (B1590295) hydrobromide

While the isoquinoline scaffold is the subject of extensive research, scientific literature on the specific compound 3-methylisoquinolin-7-ol hydrobromide is limited. However, we can analyze its structure and properties based on the constituent parts: the 3-methylisoquinolin-7-ol free base and the hydrobromide salt form.

The free base, 3-methylisoquinolin-7-ol, is a derivative of isoquinoline with a methyl group at the 3-position and a hydroxyl group at the 7-position. Its chemical properties are available from various chemical suppliers.

PropertyValueSource
CAS Number 63485-73-4 chembuyersguide.com
Molecular Formula C₁₀H₉NO chembuyersguide.com
Molecular Weight 159.19 g/mol chembuyersguide.com
Storage Sealed in dry, 2-8°C chembuyersguide.com

The hydrobromide salt is formed by the reaction of the basic nitrogen atom in the isoquinoline ring of 3-methylisoquinolin-7-ol with hydrobromic acid (HBr). This acid-base reaction results in the protonation of the nitrogen, forming an isoquinolinium cation with a bromide anion as the counter-ion. This salt form often enhances the stability and solubility of the compound, particularly in aqueous media, which can be advantageous for certain applications.

Due to the scarcity of published research, detailed findings on the synthesis, reactivity, and specific applications of this compound are not available in the public domain. Further investigation would be required to fully characterize this particular compound and explore its potential uses.

Properties

CAS No.

2694745-15-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylisoquinolin 7 Ol Hydrobromide and Functionalized Isoquinoline Congeners

Retrosynthetic Analysis of 3-Methylisoquinolin-7-ol (B1590295) Hydrobromide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 3-methylisoquinolin-7-ol hydrobromide, the final salt formation is a trivial step, involving the treatment of the isoquinoline (B145761) free base with hydrobromic acid. The primary challenge lies in the construction of the 3-methylisoquinolin-7-ol core.

A logical retrosynthetic approach involves key disconnections of the isoquinoline ring system. The most common strategies for isoquinoline synthesis involve forming the C4-C4a and N-C1 bonds or the C4a-C5 and C3-C4 bonds. Applying this logic, two primary retrosynthetic pathways can be envisioned for 3-methylisoquinolin-7-ol.

Pathway A: This pathway is based on the Bischler-Napieralski or Pictet-Spengler reaction types. The target molecule can be disconnected at the N-C1 and C4-C4a bonds. This leads back to a β-phenylethylamine derivative, specifically 2-(3-hydroxyphenyl)ethan-1-amine, and a two-carbon unit that will form C1 and C3 of the isoquinoline ring. For a 3-methyl substituted isoquinoline, an acetyl group source is required. This retrosynthesis suggests starting from 3-methoxyphenethylamine, which would be acylated and then cyclized, followed by demethylation to reveal the 7-hydroxyl group.

Pathway B: This pathway aligns with the Pomeranz-Fritsch reaction. The disconnection is made at the C4-C4a and N-C8a bonds. This strategy would start from a substituted benzaldehyde (B42025), such as 3-hydroxybenzaldehyde (B18108) or its protected form, and an aminoacetal that provides the nitrogen and the C1, C8a, and methyl-substituted C3 atoms.

These classical approaches provide a solid foundation for the synthesis. Modern transition metal-catalyzed methods offer alternative disconnections, often involving C-H activation strategies on simpler precursors. For instance, a palladium-catalyzed approach could envision a disconnection leading back to a substituted benzylamine (B48309) and an appropriate coupling partner like an allyl acetate. acs.org

Classical and Modern Approaches to Isoquinoline Core Construction

The synthesis of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that remain relevant today, complemented by a growing arsenal (B13267) of modern, metal-catalyzed techniques.

Application and Mechanistic Considerations of Pictet-Spengler, Bischler-Napieralski, Pomeranz-Fritsch, and Bobbitt Reactions in Isoquinoline Synthesis

These classical methods form the bedrock of isoquinoline synthesis, each offering a distinct approach to the construction of the heterocyclic ring.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically promoted by a dehydrating Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under reflux conditions. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can be subsequently oxidized (dehydrogenated) to the corresponding aromatic isoquinoline. nrochemistry.compharmaguideline.com The reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org The reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aryl ring. wikipedia.orgmdpi.com While highly effective for activated systems like indoles, the reaction can be applied to less nucleophilic phenyl rings, though often requiring harsher conditions such as strong acids and higher temperatures. wikipedia.orggoogle.com

The Pomeranz-Fritsch reaction (also known as the Pomeranz-Fritsch cyclization) provides a direct route to aromatic isoquinolines. wikipedia.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com The mechanism involves the formation of a Schiff base, followed by cyclization under strong acid conditions (e.g., concentrated sulfuric acid) and subsequent elimination of alcohol molecules to achieve aromatization. wikipedia.orgchemistry-reaction.com

The Bobbitt reaction is a modification of the Pomeranz-Fritsch synthesis that yields 1,2,3,4-tetrahydroisoquinolines. wikipedia.org In this procedure, the intermediate benzalaminoacetal is hydrogenated before the acid-catalyzed cyclization step. thermofisher.com This method is particularly useful for the preparation of 4-hydroxytetrahydroisoquinolines. researchgate.netacs.org

Reaction Starting Materials Key Reagents/Conditions Primary Product
Bischler-Napieralski β-ArylethylamidePOCl₃ or P₂O₅, heat3,4-Dihydroisoquinoline
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)1,2,3,4-Tetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineConcentrated H₂SO₄Isoquinoline
Bobbitt Benzaldehyde, 2,2-Dialkoxyethylamine1. Hydrogenation (e.g., Raney Ni, H₂) 2. Acid catalyst1,2,3,4-Tetrahydroisoquinoline

Contemporary Transition Metal-Catalyzed Cyclization and Annulation Strategies for Isoquinoline Formation

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that offer novel, efficient, and often more functional-group-tolerant pathways to isoquinolines. These methods frequently rely on the strategic activation of C-H bonds.

Palladium catalysis has become a powerful tool for isoquinoline synthesis, primarily through C-H activation and annulation strategies. nih.govnih.gov These methods can forge the isoquinoline skeleton from readily available starting materials under relatively mild conditions. One notable approach involves the Pd(II)-catalyzed reaction of aromatic oximes with coupling partners like vinyl azides, where the oxime acts as both a directing group and an internal oxidant. acs.org This transformation provides a useful protocol for synthesizing various isoquinolines with good functional group tolerance. acs.org

Another innovative strategy is the palladium-catalyzed synthesis of 3-methylisoquinolines from benzylamines and allyl acetate. acs.org This one-pot, two-step process proceeds via a tandem C-H allylation followed by an intermolecular amination and aromatization sequence, directly yielding 3-methylisoquinoline (B74773) derivatives in moderate to good yields. acs.org Furthermore, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoates has been developed for the synthesis of hydroisoquinolones, which are valuable precursors to isoquinolines. mdpi.com

Rhodium-catalyzed reactions, particularly those involving Rh(III) complexes, have proven highly effective for constructing isoquinoline and isoquinolone systems. mdpi.com These reactions often proceed via C-H activation and annulation. For example, the rhodium-catalyzed annulation of primary benzylamines with α-diazo ketones provides a selective route to 3,4-disubstituted isoquinolines. acs.org This method complements other annulation strategies that use internal alkynes. acs.org

Another versatile approach is the Rh(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols, which act as C1 synthons, to create complex isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org A selective decarbonylation/alkyne insertion cascade of phthalimides, catalyzed by rhodium, also offers expedient access to a range of substituted isoquinolones in a single pot, forming both C-C and C-N bonds. rsc.org

Copper-catalyzed methods have gained significant attention as an economical and less toxic alternative to those using precious metals like palladium and rhodium. researchgate.net These reactions have emerged as powerful approaches for synthesizing diverse nitrogen heterocycles, including isoquinolines. A highly efficient and environmentally friendly method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, without the need for organic solvents or ligands. nih.govrsc.org This protocol can selectively produce isoquinolines or isoquinoline N-oxides in moderate to high yields. nih.govrsc.org

The table below showcases the versatility of a copper-catalyzed cyclization for synthesizing various isoquinoline derivatives, highlighting the catalyst, conditions, and yields achieved.

Substrate (1) Product (2) Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
(E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime1-methyl-3-phenylisoquinolineCuI (10 mol%)Water801295 nih.gov
(E)-1-(2-(p-tolylethynyl)phenyl)ethanone O-methyl oxime1-methyl-3-(p-tolyl)isoquinolineCuI (10 mol%)Water801291 nih.gov
(E)-1-(2-((4-methoxyphenyl)ethynyl)phenyl)ethanone O-methyl oxime3-(4-methoxyphenyl)-1-methylisoquinolineCuI (10 mol%)Water801289 nih.gov
(E)-1-(2-((4-fluorophenyl)ethynyl)phenyl)ethanone O-methyl oxime3-(4-fluorophenyl)-1-methylisoquinolineCuI (10 mol%)Water801286 nih.gov
(E)-1-(2-(cyclohex-1-en-1-ylethynyl)phenyl)ethanone O-methyl oxime3-(cyclohex-1-en-1-yl)-1-methylisoquinolineCuI (10 mol%)Water801275 nih.gov

Cascade and Tandem Reaction Sequences for Efficient Isoquinoline Ring Formation

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur consecutively in a single operation without the need to isolate intermediates. wikipedia.org This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity, making it a powerful tool for the efficient construction of complex molecules like isoquinolines. wikipedia.org

Several innovative cascade sequences have been developed for the synthesis of the isoquinoline core. One notable example involves a palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade of N-propargyl oxazolidines, which provides a route to 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org This method proceeds through the cleavage of both C-O and C-N bonds within the oxazolidine (B1195125) ring. organic-chemistry.org

Another efficient strategy is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile. organic-chemistry.org This three-component reaction proceeds via an N-atom transfer and a [3+2+1] cyclization, yielding densely functionalized isoquinolines with high selectivity. organic-chemistry.org Rhodium(III)-catalyzed C-H activation has also been harnessed in a one-pot, three-component synthesis. This reaction involves the condensation of an aryl ketone and hydroxylamine (B1172632) to form an oxime in situ, which then undergoes C-H activation and cyclization with an internal alkyne to afford multisubstituted isoquinolines. organic-chemistry.org

Visible-light-promoted cascade reactions have also emerged as a powerful tool. For instance, a decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides has been developed to access acylated isoquinoline-1,3(2H,4H)-diones. researchgate.net Similarly, a radical cascade trifluoromethylation/cyclization of N-benzamides with CF3SO2Na has been achieved under metal-free conditions, providing an efficient route to CF3-containing isoquinoline-1,3-diones. researchgate.net

Interactive Table of Cascade Reactions for Isoquinoline Synthesis

Catalyst/PromoterReactantsKey FeaturesProduct Type
PalladiumN-propargyl oxazolidinesMicrowave-assisted, reductive cyclization/ring-opening/aromatization4-substituted isoquinolines organic-chemistry.org
Copper(I)2-bromoaryl ketones, terminal alkynes, acetonitrileThree-component, N-atom transfer, [3+2+1] cyclizationDensely functionalized isoquinolines organic-chemistry.org
Rhodium(III)Aryl ketones, hydroxylamine, internal alkynesOne-pot, three-component, C-H activationMultisubstituted isoquinolines organic-chemistry.org
Visible LightN-methacryloylbenzamides, α-keto acidsDecarboxylative acyl radical acylation/cyclizationAcylated isoquinoline-1,3(2H,4H)-diones researchgate.net
Metal-free (Visible Light)N-benzamides, CF3SO2NaRadical cascade, trifluoromethylation/cyclizationCF3-containing isoquinoline-1,3-diones researchgate.net

Photochemical and Electrochemical Approaches to Isoquinoline Synthesis

Photochemical and electrochemical methods offer unique pathways for the synthesis of isoquinolines by accessing reactive intermediates that are often difficult to generate through thermal methods. acs.org These techniques can lead to novel molecular architectures and provide access to complex scaffolds with high efficiency. acs.org

Photochemical Synthesis:

Photoinduced reactions have been successfully applied to the synthesis of various isoquinoline alkaloids. acs.org A common strategy involves the photocyclization of enamides, which can proceed through a hexatriene-cyclohexadiene isomerization to form the isoquinoline core. acs.org Another powerful approach is the photoinduced tandem reaction of isoquinoline-1,3,4-triones with azaaryl-substituted acetylenes. acs.orgnih.gov This sequence, which includes a [2+2] cycloaddition (Paterno-Büchi reaction), oxetene ring opening, and electrocyclization, allows for the construction of diverse aza-polycyclic frameworks containing the isoquinoline moiety with yields up to 85%. acs.orgnih.gov The regioselectivity of these reactions can often be controlled by the nature of the substituents on the acetylene. acs.orgnih.gov

Electrochemical Synthesis:

Electrochemical methods provide a green and efficient alternative for constructing the isoquinoline nucleus. These reactions often proceed under mild conditions and can avoid the use of stoichiometric oxidants or reductants. While specific examples for the direct electrochemical synthesis of the core this compound are not prevalent in the reviewed literature, the principles of electrosynthesis are broadly applicable to isoquinoline systems. For instance, electrochemical oxidation can be used to induce cyclization reactions by generating radical cations from appropriately substituted precursors.

Interactive Table of Photochemical Approaches to Isoquinoline Congeners

Reaction TypeReactantsKey StepsProduct Type
PhotocyclizationEnamidesHexatriene-cyclohexadiene isomerizationIsoquinoline alkaloids acs.org
Photoinduced Tandem ReactionIsoquinoline-1,3,4-triones, azaaryl-substituted acetylenes[2+2] cycloaddition, oxetene ring opening, electrocyclizationAza-polycyclic frameworks acs.orgnih.gov

Asymmetric Synthesis and Stereocontrol in Isoquinoline Derivative Preparation

The development of asymmetric methods for the synthesis of isoquinoline derivatives is of paramount importance, as many biologically active isoquinoline alkaloids possess stereogenic centers that are crucial for their pharmacological activity. Achieving high levels of stereocontrol is a key challenge and a major focus of contemporary organic synthesis.

While the specific asymmetric synthesis of this compound is not extensively detailed in the provided search results, general strategies for the asymmetric synthesis of related isoquinoline structures can be inferred. One common approach involves the use of chiral catalysts or auxiliaries to induce enantioselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of a prochiral enamine or imine precursor to a tetrahydroisoquinoline is a well-established method.

Another strategy is the use of chiral starting materials derived from the chiral pool. Amino acids, for instance, can serve as precursors for the synthesis of chiral isoquinoline derivatives. The Pictet-Spengler reaction, a classic method for isoquinoline synthesis, can be rendered asymmetric by using a chiral β-arylethylamine.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of isoquinolines. Chiral phosphoric acids, for example, can catalyze the enantioselective cyclization of various precursors to afford chiral tetrahydroisoquinolines.

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. youtube.comyoutube.com These principles are increasingly being applied to the synthesis of isoquinolines to develop more sustainable methodologies. ijpsjournal.com

One key aspect of green isoquinoline synthesis is the use of recyclable catalysts and biodegradable solvents. For example, a Ru(II) catalyst in polyethylene (B3416737) glycol (PEG-400) has been used for the synthesis of 1-phenylisoquinoline (B189431) derivatives. niscpr.res.in This system allows for simple product extraction and reuse of the catalytic system. niscpr.res.in

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also central to green chemistry. youtube.com Cascade reactions, as discussed in section 2.2.3, are inherently atom-economical as they combine multiple steps into one pot, reducing the need for purification of intermediates and minimizing solvent waste.

Furthermore, the use of less hazardous reagents and reaction conditions is a critical consideration. youtube.com This includes the development of transition-metal-free reactions and the use of energy-efficient techniques like microwave or ultrasound-assisted synthesis. organic-chemistry.orgijpsjournal.com For instance, a transition-metal-free reaction of 2-methyl-arylaldehydes with benzonitriles has been developed for the synthesis of 3-aryl isoquinolines. organic-chemistry.org Photochemical and electrochemical methods can also be considered green as they often operate under mild conditions and can replace toxic reagents.

Interactive Table of Green Chemistry Principles in Isoquinoline Synthesis

Green Chemistry PrincipleApplication in Isoquinoline SynthesisExample
Use of Recyclable CatalystsEmployment of catalysts that can be recovered and reused.Ru(II)/PEG-400 system for 1-phenylisoquinoline synthesis. niscpr.res.in
High Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Cascade and tandem reactions that form multiple bonds in a single operation. wikipedia.org
Use of Safer SolventsReplacing hazardous organic solvents with more environmentally friendly alternatives.Use of biodegradable solvents like PEG-400. niscpr.res.in
Energy EfficiencyUtilizing methods that reduce energy consumption.Microwave-assisted and photochemical reactions that can proceed at lower temperatures or shorter reaction times. organic-chemistry.orgacs.org
Less Hazardous Chemical SynthesisAvoiding the use of toxic reagents and intermediates.Development of transition-metal-free synthetic routes. organic-chemistry.org

Chemical Reactivity, Functionalization, and Derivatization of the 3 Methylisoquinolin 7 Ol Core

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System

The isoquinoline ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. rsc.orglecturio.com The regioselectivity of these reactions on the 3-methylisoquinolin-7-ol (B1590295) core is governed by the directing effects of the existing substituents: the electron-donating hydroxyl group (-OH) and the weakly activating methyl group (-CH₃).

In the context of electrophilic aromatic substitution, the hydroxyl group is a powerful activating and ortho-, para-directing group. youtube.com Conversely, the pyridine (B92270) nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Therefore, substitution is strongly favored on the benzene (B151609) ring. The methyl group is also an activating, ortho-, para-director. researchgate.net

Considering the positions of the substituents in 3-methylisoquinolin-7-ol, the hydroxyl group at C-7 will strongly direct incoming electrophiles to the C-6 and C-8 positions. The methyl group at C-3 has a lesser influence on the carbocyclic ring. The interplay of these directing effects suggests that electrophilic substitution will preferentially occur at the C-8 position due to steric hindrance from the peri-position at C-5 potentially disfavoring attack at C-6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Methylisoquinolin-7-ol

ReactionReagentsPredicted Major Product(s)Reference
NitrationHNO₃, H₂SO₄3-Methyl-8-nitroisoquinolin-7-ol lecturio.comyoutube.com
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃8-Bromo-3-methylisoquinolin-7-ol or 8-Chloro-3-methylisoquinolin-7-ol researchgate.net
SulfonationFuming H₂SO₄3-Methyl-7-hydroxyisoquinoline-8-sulfonic acid libretexts.org
Friedel-Crafts AlkylationR-Cl, AlCl₃Sterically demanding, may proceed with low yield at C-8 lecturio.com
Friedel-Crafts AcylationRCOCl, AlCl₃Likely to occur at C-8 lecturio.com

Nucleophilic Additions and Substitutions at Key Positions

The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-1 position. The presence of a good leaving group at this position facilitates nucleophilic aromatic substitution (SNAᵣ). nih.gov For 3-methylisoquinolin-7-ol itself, direct nucleophilic substitution is unlikely without prior modification. However, quaternization of the isoquinoline nitrogen with an alkyl halide would significantly activate the ring towards nucleophilic attack.

In such activated isoquinolinium salts, nucleophiles can add at the C-1 position. Subsequent oxidation can lead to the substituted isoquinoline.

Directed C-H Functionalization Strategies for Regioselective Modification

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinolines and isoquinolines. nih.govmdpi.com These methods offer an atom-economical alternative to traditional cross-coupling reactions. For the 3-methylisoquinolin-7-ol core, the hydroxyl group and the heterocyclic nitrogen can act as directing groups to guide the catalyst to specific C-H bonds.

Palladium, rhodium, and copper catalysts are commonly employed for such transformations. mdpi.com For instance, directing group-assisted C-H activation can enable the introduction of aryl, alkyl, or other functional groups at positions that are otherwise difficult to access. The hydroxyl group at C-7 could direct metallation to the C-8 position, facilitating subsequent coupling reactions.

Table 2: Potential Directed C-H Functionalization Reactions on 3-Methylisoquinolin-7-ol

Reaction TypeCatalyst/ReagentsPotential ProductReference
C-H ArylationPd(OAc)₂, Ligand, Ar-X8-Aryl-3-methylisoquinolin-7-ol mdpi.com
C-H AlkylationRh(III) catalyst, Alkene8-Alkyl-3-methylisoquinolin-7-ol nih.gov
C-H AminationCu or Fe catalyst, Amine source8-Amino-3-methylisoquinolin-7-ol nih.gov

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-7 position is a prime site for derivatization, allowing for the modulation of the compound's physicochemical properties. Standard synthetic methodologies can be employed for its transformation into ethers and esters.

Etherification: The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov

Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). nih.gov Fischer esterification, using a carboxylic acid and a strong acid catalyst, is also a viable method.

Table 3: Representative Derivatization Reactions of the Hydroxyl Group

ReactionReagentsProduct TypeReference
Etherification1. NaH 2. R-X (e.g., CH₃I, BnBr)7-Alkoxy-3-methylisoquinoline nih.gov
EsterificationRCOCl, Pyridine7-Acyloxy-3-methylisoquinoline nih.gov

Transformations Involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C-3 position, while generally less reactive than the aromatic ring, can undergo several transformations under specific conditions.

Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using appropriate oxidizing agents. For instance, selenium dioxide (SeO₂) is known to oxidize methyl groups adjacent to a nitrogen-containing heterocyclic ring to aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the corresponding carboxylic acid. youtube.com

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction would yield the corresponding halomethylisoquinoline, a versatile intermediate for further nucleophilic substitutions. mdpi.com

Table 4: Potential Transformations of the Methyl Group

ReactionReagentsProduct TypeReference
Oxidation to AldehydeSeO₂7-Hydroxyisoquinoline-3-carbaldehyde youtube.com
Oxidation to Carboxylic AcidKMnO₄, heat7-Hydroxyisoquinoline-3-carboxylic acid youtube.com
HalogenationNBS, AIBN3-(Bromomethyl)isoquinolin-7-ol mdpi.com

Ring-Opening and Ring-Closing Reactions of Isoquinoline Derivatives

The isoquinoline ring system can participate in ring-opening and ring-closing reactions, providing pathways to novel molecular architectures.

Ring-Opening Reactions: Reductive cleavage of the isoquinoline nucleus can be achieved under certain conditions. For instance, treatment with strong reducing agents in the presence of an acylating agent can lead to the opening of the pyridine ring.

Ring-Closing Reactions: The 3-methylisoquinolin-7-ol core itself is typically synthesized through various ring-closing strategies. Common methods include the Bischler-Napieralski and Pictet-Spengler reactions, which involve the cyclization of a substituted phenethylamine (B48288) derivative. scilit.com These synthetic routes offer opportunities to introduce a variety of substituents onto the isoquinoline scaffold by starting with appropriately functionalized precursors. For example, a substituted 3-phenethylamine could be acylated and then cyclized to form a dihydroisoquinoline, which can be subsequently aromatized to the desired 3-methylisoquinolin-7-ol.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a window into the molecular world, allowing for the detailed mapping of atomic and functional group arrangements.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

For 3-methylisoquinolin-7-ol (B1590295) hydrobromide, the protonation of the nitrogen atom in the isoquinoline (B145761) ring by hydrobromic acid would lead to significant changes in the chemical shifts of nearby protons and carbons compared to the free base. The electron-withdrawing effect of the protonated nitrogen would cause downfield shifts for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for the Cation of 3-methylisoquinolin-7-ol hydrobromide

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1~9.0s-
H4~7.8s-
H5~7.6d~8.5
H6~7.2dd~8.5, ~2.5
H8~7.5d~2.5
CH₃~2.6s-
OHVariablebr s-
NHVariablebr s-

Note: Predicted values are based on standard substituent effects on the isoquinoline ring system. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for the Cation of this compound

CarbonPredicted Chemical Shift (ppm)
C1~150
C3~155
C4~120
C4a~130
C5~125
C6~118
C7~160
C8~115
C8a~135
CH₃~20

Note: Predicted values are based on standard substituent effects on the isoquinoline ring system. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to map out the complete bonding network, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the signals for H5 and H6 would confirm their adjacent relationship on the benzene (B151609) ring portion of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.6 ppm would show a correlation to the carbon signal around 20 ppm, confirming the methyl group assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation. For this compound, NOESY could show spatial proximity between the methyl protons and the H4 proton.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)Stretching3200-3400 (broad)
N⁺-H StretchStretching2800-3100 (broad)
C-H Stretch (Aromatic)Stretching3000-3100
C-H Stretch (Methyl)Stretching2850-2960
C=N Stretch (Aromatic)Stretching1620-1650
C=C Stretch (Aromatic)Stretching1450-1600
C-O Stretch (Phenolic)Stretching1200-1260

The presence of a broad absorption band in the IR spectrum from approximately 2800 to 3400 cm⁻¹ would be indicative of the O-H and N⁺-H stretching vibrations, confirming the presence of the hydroxyl group and the protonated nitrogen.

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can precisely map the positions of each atom in the crystal lattice, providing accurate bond lengths, bond angles, and details of intermolecular interactions. rigaku.comwarwick.ac.ukcreative-biostructure.com

For this compound, a successful X-ray crystallographic analysis would unequivocally confirm:

The planar nature of the isoquinoline ring system.

The precise location of the methyl group at the C3 position and the hydroxyl group at the C7 position.

The protonation of the isoquinoline nitrogen atom.

The position of the bromide counter-ion in the crystal lattice.

The network of intermolecular hydrogen bonds involving the phenolic hydroxyl group, the protonated nitrogen, and the bromide ion, which dictates the crystal packing.

This technique is unparalleled in its ability to provide an unambiguous depiction of the solid-state structure. sevenstarpharm.comub.edu

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) in positive ion mode would be the ideal technique. The expected mass spectrum would show a prominent peak for the cation, [C₁₀H₉NO + H]⁺, which corresponds to the protonated form of the free base, 3-methylisoquinolin-7-ol.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[C₁₀H₉NO]⁺ (Molecular Ion of free base)159.0684
[C₁₀H₁₀NO]⁺ (Cation of the salt)160.0762

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula. Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment could reveal characteristic losses, such as the loss of a methyl radical or carbon monoxide, which would further support the proposed structure.

Computational Chemistry and Theoretical Investigations of 3 Methylisoquinolin 7 Ol Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. A DFT study of 3-methylisoquinolin-7-ol (B1590295) would commence with a geometry optimization, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process identifies the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The stability of the optimized geometry is confirmed by a frequency calculation, ensuring all vibrational frequencies are real and not imaginary, which would indicate a transition state.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Methylisoquinolin-7-ol Cation (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond LengthC3-CH31.51 Å
Bond LengthC7-O1.36 Å
Bond LengthN2-C11.33 Å
Bond LengthC4a-C8a1.42 Å
Bond AngleC4-C3-CH3121.5°
Bond AngleC6-C7-O119.8°
Dihedral AngleH-O-C7-C8180.0°

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on 3-methylisoquinolin-7-ol hydrobromide are not widely published.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Predictions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 3-methylisoquinolin-7-ol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom, while the LUMO would likely be distributed across the isoquinoline (B145761) core. This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-Methylisoquinolin-7-ol Cation

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: This data is hypothetical and serves to illustrate the output of an FMO analysis.

In Silico Prediction of Spectroscopic Properties and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound. For this compound, one could compute its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, providing information on electronic transitions. The calculated vibrational frequencies from a DFT frequency calculation correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure.

Table 3: Hypothetical Predicted Spectroscopic Data for 3-Methylisoquinolin-7-ol

Spectroscopy TypePredicted FeatureValue
UV-Vis (TD-DFT)λmax285 nm, 330 nm
IR (DFT)O-H stretch3450 cm⁻¹
IR (DFT)C=N stretch1620 cm⁻¹
¹H NMR (GIAO)C3-CH₃δ 2.5 ppm
¹H NMR (GIAO)Ar-OHδ 9.8 ppm

Note: This data is illustrative and represents expected values based on the structure.

Computational Design of Novel Isoquinoline Analogs with Tailored Reactivity

The true power of computational chemistry lies in its predictive capabilities for designing new molecules with desired properties. Based on the FMO and electrostatic potential maps of 3-methylisoquinolin-7-ol, new analogs can be designed in silico. For instance, to enhance its nucleophilicity, electron-donating groups could be strategically placed on the aromatic ring. Conversely, to increase its electrophilicity, electron-withdrawing groups could be introduced. The stability and electronic properties of these designed analogs can then be rapidly assessed using DFT calculations before any synthetic efforts are undertaken, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Derivation for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding how the structural properties of a series of compounds relate to their biological activity. researchgate.netnih.govnih.gov While a full QSAR study requires a dataset of multiple isoquinoline analogs with measured biological activity, a hypothetical QSAR model for a series of 3-methylisoquinolin-7-ol derivatives could be conceptualized. researchgate.net Various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with a hypothetical biological activity (e.g., enzyme inhibition). researchgate.net Such a model can provide mechanistic insights into the key molecular features driving the observed activity and can be used to predict the activity of yet-to-be-synthesized compounds.

Table 4: Hypothetical Descriptors for a QSAR Model of Isoquinoline Analogs

CompoundLogPHOMO (eV)Molecular Weight ( g/mol )Hypothetical Activity (IC₅₀, µM)
Analog 12.1-6.25175.215.2
Analog 22.5-6.10189.243.8
Analog 31.8-6.40192.198.1
Analog 42.8-6.05205.272.5

Note: This table presents hypothetical data to illustrate the components of a QSAR study.

Mechanistic Investigations of Biological Activities of Isoquinoline Scaffolds

Exploration of Molecular Targets and Binding Mechanisms

The biological effects of isoquinoline (B145761) alkaloids are initiated through their interaction with specific molecular targets. These interactions can range from the inhibition of critical enzymes to the modulation of receptor functions.

Enzyme Inhibition Studies and Kinetic Analysis

A primary mechanism by which isoquinoline alkaloids exert their effects is through the inhibition of various enzymes. nih.gov

Cholinesterase Inhibition: Several isoquinoline alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butylcholinesterase (BuChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. nih.gov For instance, galanthamine (B1674398) has been shown to inhibit AChE activity by over 90%. nih.gov Structure-activity relationship (SAR) studies suggest that the protoberberine scaffold is particularly associated with AChE inhibitory effects. nih.gov Kinetic analyses often reveal that these compounds bind to sites within the enzyme's structure, such as the peripheral anionic site (PAS), thereby blocking substrate access to the active site. mdpi.com

Other Enzyme Targets: Beyond cholinesterases, isoquinoline alkaloids have been shown to inhibit other key enzymes. Some phenanthroindolizidine alkaloids inhibit dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acid precursors. frontiersin.org In the realm of antifungal activity, certain isoquinolone derivatives are known to inhibit succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. tandfonline.comnih.gov

Enzyme TargetIsoquinoline Example(s)Observed EffectReference(s)
Acetylcholinesterase (AChE)Galanthamine, ProtoberberinesPotent inhibition, >90% for Galanthamine nih.gov
Butylcholinesterase (BuChE)ProtoberberinesInhibition nih.gov
Dihydrofolate ReductasePergularinine, TylophorinidineInhibition of nucleic acid synthesis frontiersin.org
Succinate Dehydrogenase (SDH)Isoquinolone derivativesAntifungal activity through enzyme inhibition tandfonline.comnih.gov
HER2Isoquinoline-tethered quinazolinesSelective inhibition over EGFR rsc.org
Inhibitor of Apoptosis Proteins (IAPs)B01002, C26001Inhibition of XIAP, cIAP-1, survivin nih.gov

Receptor Modulation and Ligand-Binding Dynamics

Isoquinoline alkaloids can modulate cellular activity by binding to various receptors and other key proteins.

Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptors (TLRs): Some isoquinoline alkaloids can interact with pattern recognition receptors like RAGE and TLRs, which play a crucial role in inflammatory processes. mdpi.com Berberine (B55584) hydrochloride, for example, has been observed to reduce the expression of TLR4 in lipopolysaccharide (LPS)-induced mice. nih.gov

Binding to Transport Proteins: The interaction of isoquinoline alkaloids with plasma proteins such as serum albumin and hemoglobin is a critical determinant of their bioavailability and distribution. nih.gov These binding events, which can be studied to understand the affinity and transport mechanisms, control the concentration of the free, active drug in circulation. nih.gov

Nucleic Acid Intercalation: A significant mechanism, particularly for the anticancer effects of compounds like sanguinarine (B192314) and chelerythrine, is their ability to bind directly to DNA and RNA. nih.govnih.gov This interaction can disrupt the structure of the nucleic acid duplex and interfere with processes like replication, repair, and transcription. nih.gov

Elucidation of Cellular Pathways and Signaling Cascades Involved in Bioactivity

The binding of isoquinoline alkaloids to their molecular targets triggers a cascade of downstream cellular events, modulating complex signaling pathways that govern cell fate and function.

Investigations into Antitumor Mechanisms

The anticancer properties of isoquinoline alkaloids are a major focus of research, with multiple, often interconnected, mechanisms being identified. nih.govnih.govresearchgate.net These compounds have been shown to effectively induce cell death in a variety of cancer cell lines. nih.gov

Cell Cycle Arrest: Many isoquinoline alkaloids can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov For example, berberine has been shown to cause G0/G1 arrest in human breast cancer cells and G1 arrest in ovarian cancer cells, often associated with the downregulation of cyclins like cyclin B1 and cyclin E and the upregulation of cell cycle inhibitors like p21. frontiersin.org

Apoptosis Induction: A key anticancer mechanism is the induction of programmed cell death, or apoptosis. nih.gov This can be triggered through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govresearchgate.net The intrinsic pathway often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase cascades. frontiersin.org Some isoquinoline derivatives have also been shown to inhibit inhibitor of apoptosis proteins (IAPs) such as XIAP and survivin. nih.gov

Modulation of Signaling Pathways: Isoquinoline alkaloids are known to modulate several key signaling pathways that are often dysregulated in cancer:

PI3K/Akt/mTOR Pathway: Berberine has been demonstrated to suppress tumor proliferation by inhibiting the phosphorylation of key components of this pathway, including mTOR, p70S6K, and Akt. researchgate.net

NF-κB Pathway: The anti-inflammatory and anticancer effects of some isoquinolines are mediated through the suppression of the NF-κB signaling pathway. nih.gov Chelidonine and a novel alkaloid, Litcubanine A, have been shown to inhibit LPS-induced inflammatory responses through the suppression of this pathway. nih.govfrontiersin.org

MAPK Pathway: This pathway is another target for isoquinoline alkaloids. Berberine can inhibit the phosphorylation of ERK, JNK, and p38 MAPK. researchgate.net The anti-inflammatory effects of several isoquinolines are also linked to the inhibition of p38 MAPK signaling. nih.gov

Antitumor MechanismSpecific ActionIsoquinoline Example(s)Reference(s)
Cell Cycle ArrestInduces G0/G1 or G1 phase arrestBerberine frontiersin.org
ApoptosisUpregulation of Bax, downregulation of Bcl-2Berberine frontiersin.org
ApoptosisInhibition of IAPs (XIAP, cIAP-1, survivin)B01002, C26001 nih.gov
Signaling Pathway ModulationInhibition of PI3K/Akt/mTOR pathwayBerberine researchgate.net
Signaling Pathway ModulationInhibition of NF-κB pathwayChelidonine, Litcubanine A nih.govfrontiersin.org
Signaling Pathway ModulationInhibition of MAPK pathway (ERK, JNK, p38)Berberine researchgate.netnih.gov
Direct Target InteractionBinding to DNA and RNASanguinarine, Chelerythrine nih.gov

Mechanistic Basis of Anti-inflammatory Responses

The anti-inflammatory effects of isoquinoline alkaloids are well-documented and arise from their ability to interfere with multiple inflammatory pathways. nih.govfrontiersin.org

The primary mechanisms include the downregulation of inflammatory cytokines such as TNF-α and IL-6. nih.gov This is often achieved through the inhibition of key signaling pathways like NF-κB and p38 MAPK, which are central regulators of the inflammatory response. nih.govfrontiersin.orgnih.gov For instance, the alkaloid Litcubanine A has been shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org Furthermore, isoquinoline alkaloids can inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). cabidigitallibrary.org

Antibacterial and Antifungal Action Mechanisms

Isoquinoline alkaloids possess a broad spectrum of antimicrobial activities, targeting both bacteria and fungi through various mechanisms. nih.govresearchgate.net

Antibacterial Mechanisms: The antibacterial action of these compounds is multifaceted. nih.gov Mechanisms include the disruption of the bacterial cell wall and membrane integrity, leading to changes in membrane permeability. nih.gov Some alkaloids, like berberine, inhibit the bacterial cell division protein FtsZ. frontiersin.org Other mechanisms involve the inhibition of crucial microbial enzymes, interference with bacterial DNA and protein synthesis, and the inhibition of efflux pumps, which bacteria use to expel antibiotics. frontiersin.orgnih.gov

Antifungal Mechanisms: The antifungal properties of isoquinoline derivatives have been attributed to their ability to cause severe damage to the morphology of fungal mycelia. tandfonline.com At the molecular level, a key mechanism is the interaction with and inhibition of succinate dehydrogenase (SDH), an essential enzyme in fungal respiration. tandfonline.comnih.gov Molecular docking studies have revealed that these compounds can interact with the amino acid residues of SDH, leading to the inhibition of its activity. nih.gov

Neuroprotective Mechanisms and Neurotransmitter System Interactions

The neuroprotective potential of isoquinoline scaffolds, including derivatives similar to 3-methylisoquinolin-7-ol (B1590295) hydrobromide, is attributed to a multifactorial mechanism of action. Research into various isoquinoline alkaloids and their synthetic analogs has revealed several key pathways through which these compounds may exert their effects on the central nervous system. These mechanisms often involve a combination of antioxidant, anti-inflammatory, and modulatory actions on neurotransmitter systems.

A primary neuroprotective mechanism associated with isoquinoline derivatives is the mitigation of oxidative stress. mdpi.com Aromatic hydroxyl groups, such as the one present at the 7-position of the isoquinoline core, are recognized as effective antioxidant structures. mdpi.com These moieties can scavenge free radicals, thereby protecting neuronal cells from oxidative damage, which is a key pathological feature in many neurodegenerative diseases. mdpi.com Studies on related compounds have shown that they can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), further bolstering the cellular defense against reactive oxygen species (ROS). mdpi.com

In addition to their antioxidant properties, isoquinoline derivatives can modulate inflammatory pathways within the brain. Neuroinflammation is a critical component of neurodegeneration, and the inhibition of pro-inflammatory mediators can be neuroprotective. Furthermore, some isoquinoline compounds have been found to regulate autophagy, the cellular process responsible for clearing damaged organelles and protein aggregates. mdpi.com

The interaction with neurotransmitter systems is another significant aspect of the biological activity of isoquinoline derivatives. Certain analogs have demonstrated affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting they can modulate dopaminergic and serotonergic neurotransmission. nih.gov For instance, a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives have been shown to be potent ligands for the dopamine D3 receptor. nih.gov The hydroxyl group at the 7-position, in conjunction with a methoxy (B1213986) group at the 6-position, appears to be a key structural feature for this activity. nih.gov Docking studies have suggested that the phenolic moiety of the headgroup can form multiple hydrogen bonds with serine residues in the D3 receptor binding pocket, contributing to strong affinity. nih.gov

Moreover, some isoquinoline alkaloids have been reported to interact with various serotonin (5-HT) receptor subtypes. researchgate.net The nature of this interaction, whether agonistic or antagonistic, can vary depending on the specific substitution pattern of the isoquinoline ring. This modulation of serotonergic pathways can have implications for mood, cognition, and other neurological functions.

Potential Neuroprotective Mechanism Observed Effects in Related Isoquinoline Derivatives Relevant Receptor/Enzyme Targets
Antioxidant Activity Reduction of reactive oxygen species (ROS), enhancement of antioxidant enzyme activity (SOD, GSH). mdpi.com-
Anti-inflammatory Action Inhibition of pro-inflammatory mediators.-
Autophagy Regulation Modulation of cellular clearance of damaged components. mdpi.com-
Dopaminergic Modulation High-affinity binding to dopamine D3 receptors. nih.govDopamine D3 Receptor
Serotonergic Modulation Binding to various serotonin (5-HT) receptor subtypes. researchgate.net5-HT Receptors

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants

The biological activity of isoquinoline derivatives is highly dependent on their substitution pattern, and structure-activity relationship (SAR) studies are crucial for understanding the mechanistic determinants of their effects. The specific placement of functional groups on the isoquinoline scaffold can significantly influence their neuroprotective efficacy and receptor interaction profiles.

For neuroprotective activity, the presence of hydroxyl groups on the aromatic ring is often considered critical. nih.gov Hydroxylated derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) have been shown to possess neuroprotective properties, with the hydroxyl substitution generally decreasing neurotoxicity compared to their methoxylated counterparts in certain assays. nih.gov This highlights the importance of the free hydroxyl group for antioxidant and potentially other protective mechanisms.

The position of substituents on the isoquinoline ring also plays a pivotal role. For instance, in a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the inhibitory effect on certain kinases was found to be dependent on the nature of the substituent at the 7-position. nih.gov This underscores the sensitivity of the biological response to modifications at this site.

Regarding neurotransmitter receptor interactions, specific substitutions have been identified as key for affinity and selectivity. As mentioned, a 6-methoxy-7-hydroxy substitution pattern in tetrahydroisoquinolines is favorable for high-affinity binding to the dopamine D3 receptor. nih.gov The combination of these two groups appears to create a pharmacophore that fits well within the receptor's binding site.

Furthermore, substitution at the C3 position of the isoquinoline core can have a profound impact on biological activity. A study on C3-methyl-substituted tetrahydroisoquinolines demonstrated a significant increase in antiproliferative potency compared to the non-methylated analogs. nih.gov This suggests that the methyl group at this position can influence the conformational properties of the molecule, leading to enhanced interaction with its biological target. Conversely, the introduction of bulkier substituents at the C3 position, such as a trifluoromethyl group, has been shown to decrease affinity for the α2-adrenoceptor, leading to more selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov This indicates that the size and electronic properties of the C3-substituent are critical determinants of receptor selectivity.

Structural Feature Impact on Biological Activity Example Compound Class/Study
C7-Hydroxyl Group Often crucial for neuroprotective and antioxidant effects. nih.govHydroxy-1-methyl-1,2,3,4-tetrahydroisoquinolines nih.gov
C6-Methoxy, C7-Hydroxyl Favorable for high-affinity dopamine D3 receptor binding. nih.gov6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives nih.gov
C3-Methyl Group Can enhance biological potency (e.g., antiproliferative activity). nih.govC3-methyl-substituted tetrahydroisoquinolines nih.gov
C3-Trifluoromethyl Group Can increase selectivity for certain enzymes (e.g., PNMT) by reducing affinity for other receptors (e.g., α2-adrenoceptor). nih.gov3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines nih.gov
Substituents at C7 The nature of the substituent can significantly modulate kinase inhibitory activity. nih.gov7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to navigate the vast chemical space and predict molecular properties with unprecedented speed and accuracy. mdpi.comnih.gov For 3-methylisoquinolin-7-ol (B1590295) hydrobromide, AI and ML can be leveraged in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing data for isoquinoline (B145761) derivatives to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel analogues of 3-methylisoquinolin-7-ol hydrobromide. nih.gov This in silico screening can significantly reduce the time and cost associated with laboratory experiments by prioritizing the most promising candidates for synthesis and testing. mdpi.com

De Novo Design: Generative AI models can design novel isoquinoline derivatives with desired properties. By learning from vast datasets of chemical structures and their associated biological activities, these models can propose new molecules, including variations of the this compound scaffold, that are optimized for specific therapeutic targets. mdpi.com

Reaction Prediction and Synthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to this compound and its derivatives. cam.ac.ukmit.edu By analyzing known chemical reactions, these tools can suggest optimal reaction conditions, predict potential side products, and even devise multi-step synthetic pathways. cam.ac.uk

The integration of AI and ML in the study of this compound is expected to accelerate the discovery of new lead compounds and streamline the drug development pipeline. nih.gov

Novel Synthetic Methodologies for Enhanced Accessibility of Isoquinoline Derivatives

While traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been instrumental, the future lies in the development of more efficient, sustainable, and versatile synthetic strategies. wikipedia.orgmdpi.com For this compound and its derivatives, research is likely to focus on:

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. researchgate.net This approach allows for the introduction of various substituents onto the isoquinoline core with high atom economy and regioselectivity, offering a more direct route to a diverse library of compounds based on the this compound scaffold. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and environmentally friendly alternative to traditional synthetic methods. nih.gov This technology can be employed for a range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex isoquinoline derivatives under green conditions.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

These novel synthetic methodologies will not only enhance the accessibility of this compound but also facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Comparison of Traditional and Novel Synthetic Methodologies for Isoquinoline Derivatives

MethodologyAdvantagesDisadvantagesRelevance to this compound
Traditional Methods (e.g., Bischler-Napieralski, Pictet-Spengler) Well-established, reliable for specific substrates. wikipedia.orgmdpi.comOften require harsh conditions, limited substrate scope, may generate significant waste. researchgate.netFoundational for basic scaffold synthesis.
C-H Activation High atom economy, direct functionalization, increased molecular complexity. researchgate.netMay require expensive transition metal catalysts, optimization of reaction conditions can be challenging.Enables late-stage modification to create diverse analogues.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source, environmentally friendly. nih.govMay require specialized equipment, substrate scope can be limited by photochemical properties.Offers green synthetic routes to novel derivatives.
Flow Chemistry Enhanced safety, improved reproducibility, ease of scalability.Initial setup costs can be high, not suitable for all reaction types.Potential for efficient and large-scale production.

Advanced Mechanistic Studies at the Atomic Level

A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Future research will employ advanced analytical and computational techniques to elucidate these mechanisms at the atomic level:

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique allows for the high-resolution structural determination of protein-ligand complexes, providing a detailed picture of the binding interactions between isoquinoline derivatives and their target proteins.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of this compound in a biological environment, predicting its binding affinity, conformational changes upon binding, and the role of solvent molecules in the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid computational method combines the accuracy of quantum mechanics for the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein, enabling a highly detailed analysis of the electronic and energetic aspects of ligand binding.

These advanced mechanistic studies will provide invaluable insights into the structure-activity relationships of this compound derivatives, guiding the design of more potent and selective therapeutic agents.

Exploration of Unconventional Applications in Emerging Technologies

Beyond its potential in medicine, the unique chemical structure of this compound and its analogues may lend itself to applications in emerging technologies:

Organic Electronics: The fused aromatic ring system of isoquinoline suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov Modifications to the this compound structure could be used to tune its electronic and photophysical properties for these applications.

Chemosensors: The nitrogen atom and hydroxyl group of this compound could act as binding sites for specific ions or molecules. This opens up the possibility of developing fluorescent or colorimetric sensors for environmental monitoring or medical diagnostics.

Catalysis: Isoquinoline derivatives can act as ligands for transition metal catalysts. The development of chiral catalysts based on the this compound scaffold could enable new asymmetric transformations in organic synthesis.

The exploration of these unconventional applications will require interdisciplinary collaborations between chemists, physicists, and materials scientists, potentially leading to groundbreaking discoveries and new technological innovations.

Q & A

Basic: What are the standard methods for synthesizing 3-methylisoquinolin-7-ol hydrobromide with high purity?

Methodological Answer:
The synthesis typically involves bromination and hydroxylation of isoquinoline derivatives. A validated approach includes:

  • Step 1 : Methylation of the isoquinoline backbone using methyl iodide under basic conditions to introduce the 3-methyl group .
  • Step 2 : Hydroxylation at the 7-position via electrophilic substitution, often employing hydrogen peroxide or hydroxylamine derivatives .
  • Step 3 : Hydrobromide salt formation by reacting the free base with hydrobromic acid in anhydrous ethanol .
    Critical Considerations :
  • Purity (>98%) is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .
  • Crystallization from ethanol/ether mixtures minimizes residual solvents .

Advanced: How can researchers address discrepancies in solubility data between experimental and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from polymorphic forms or solvent interactions. To resolve this:

  • Experimental Validation : Perform dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) to confirm crystallinity vs. amorphous states (e.g., blunt PXRD peaks indicate amorphous forms) .
  • Computational Adjustments : Use COSMO-RS simulations with adjusted dielectric constants to account for solvent polarity effects .
  • Solubility Testing : Compare results in multiple solvents (e.g., water vs. 1-butanol) to assess lipophilicity trends .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to verify methyl and hydroxyl group positions (DMSO-d6, 400 MHz) .
    • FT-IR : Peaks at 3200–3500 cm1^{-1} confirm O-H and N-H stretches .
  • Purity Assessment :
    • HPLC-UV : Retention time consistency and absence of secondary peaks .
    • Elemental Analysis : C, H, N, Br content within ±0.3% of theoretical values .

Advanced: What experimental design strategies optimize chiral specificity in derivatives of this compound?

Methodological Answer:
Chiral specificity is critical for pharmacological activity. Key strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-2-methylbutanoic acid derivatives during synthesis to enforce stereochemistry .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for enantiomeric separation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydroscopic degradation .
  • Handling : Use anhydrous solvents (e.g., dried DMF) during experiments to avoid hydrolysis of the hydrobromide salt .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin transporters) to predict binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions .
  • Metabolite Tracking : LC-MS/MS to identify oxidation products (e.g., quinone intermediates) in hepatic microsome assays .

Basic: What protocols ensure reproducibility in pharmacological assays involving this compound?

Methodological Answer:

  • Dose-Response Curves : Use at least three biological replicates with standardized cell lines (e.g., HEK293 for receptor studies) .
  • Positive/Negative Controls : Include known agonists/antagonists (e.g., scopolamine hydrobromide for cholinergic assays) .
  • Data Reporting : Adhere to ARRIVE guidelines for animal studies or MIAME standards for microarray data .

Advanced: How can researchers resolve spectral overlaps in UV-Vis or fluorescence assays for this compound?

Methodological Answer:

  • Deconvolution Algorithms : Apply multivariate curve resolution (MCR) in MATLAB or Python to separate overlapping peaks .
  • Solvent Screening : Test solvents with varying polarities (e.g., hexane vs. DMSO) to shift λmax_{\text{max}} and minimize interference .
  • Time-Resolved Fluorescence : Use phase-modulation detection to distinguish short- and long-lived emissive species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.